molecular formula C12H11FN2 B1463552 (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine CAS No. 1145680-39-2

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine

Cat. No.: B1463552
CAS No.: 1145680-39-2
M. Wt: 202.23 g/mol
InChI Key: SEJQULAYTOCHLQ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine is an organic compound with the molecular formula C12H11FN2 It is characterized by the presence of a fluorine atom, a pyridine ring, and a phenyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-pyridylboronic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 4-fluorobenzaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 4-fluoro-3-(pyridin-3-yl)benzaldehyde.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield (4-Fluoro-3-(pyridin-3-yl)phenyl)methanol.

    Amination: Finally, the methanol derivative undergoes amination with ammonia or an amine source to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in chemical biology research to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine
  • (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine
  • (4-Fluoro-3-(pyridin-2-yl)phenyl)methanamine

Uniqueness

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(4-fluoro-3-pyridin-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-4-3-9(7-14)6-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQULAYTOCHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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